REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([N+:15]([O-:16])=[O:17])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([NH2:15])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CS(=O)(=O)c1cc([N+](=O)[O-])cc(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1cc([N+](=O)[O-])cc(C(F)(F)F)c1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1cc(N)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |